7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
Description
The compound 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one (CAS: 903855-21-0) is a synthetic chromen-4-one derivative with a molecular formula of C25H30N2O4 and a molecular weight of 422.52 g/mol . Its structure features:
- A chromen-4-one core (4H-benzopyran-4-one).
- A 4-methoxyphenyl group at position 2.
- A 2-methyl substituent at position 2.
- A 7-ethoxy side chain modified with a 4-ethylpiperazinyl group.
Properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-4-26-11-13-27(14-12-26)15-16-30-21-9-10-22-23(17-21)31-18(2)24(25(22)28)19-5-7-20(29-3)8-6-19/h5-10,17H,4,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDTZIBAIUIMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, a synthetic organic compound, belongs to the class of chromen-2-one derivatives. Its structure features a chromen core with a fused benzene and pyrone ring, and it is recognized for its potential pharmacological properties, including antimicrobial and anticancer activities. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₄N₂O₃, highlighting its complex structure that contributes to its biological activity. The presence of functional groups such as the 4-methoxyphenyl group and the 4-ethylpiperazine moiety plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research indicates that 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one exhibits significant antimicrobial properties. It has demonstrated selectivity against Gram-positive bacteria, particularly showing:
- Antistaphylococcal Activity : Minimum Inhibitory Concentration (MIC) values range from 15.625 to 62.5 μM.
- Antienterococcal Activity : MIC values between 62.5 and 125 μM.
The mechanism of action involves the inhibition of protein synthesis pathways, nucleic acid production, and peptidoglycan synthesis, leading to bactericidal effects .
Anticancer Activity
The compound's anticancer potential has been explored in various studies, where it has shown promise against multiple cancer cell lines. Specific findings include:
- Cell Line Sensitivity : The compound has been tested on several cancer cell lines, exhibiting varying degrees of cytotoxicity.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and disruption of mitochondrial function.
Case Studies
Several studies have focused on the efficacy of this compound against microbial infections and cancer cell proliferation. Below are key highlights from notable case studies:
Structure-Activity Relationship (SAR)
The biological activity of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one can be influenced by modifications to its structure. Research into SAR has revealed that:
- Variations in the piperazine substituent can lead to differing activity profiles.
- The presence of specific functional groups significantly enhances antimicrobial and anticancer activities.
Comparison with Similar Compounds
Substituent Variations in the Ethoxy Side Chain
The 7-ethoxy side chain is a critical pharmacophore. Comparisons with analogs highlight how modifications here influence activity:
Substituent Modifications at Position 3
The 3-(4-methoxyphenyl) group is conserved in many analogs, but substituent changes here impact electronic and steric properties:
Key Insight : The 4-methoxyphenyl group provides a balance of electron-donating effects and moderate hydrophobicity, favoring both enzyme interaction and membrane permeability.
Core Modifications: Methyl Group at Position 2
The 2-methyl group in the target compound is a distinguishing feature:
Key Insight : The 2-methyl group likely reduces metabolic oxidation at position 2 compared to unsubstituted analogs, improving in vivo stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
